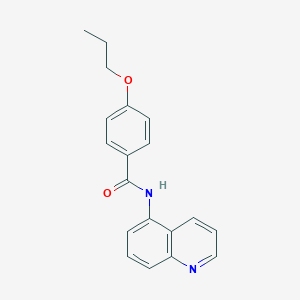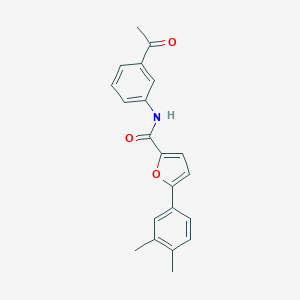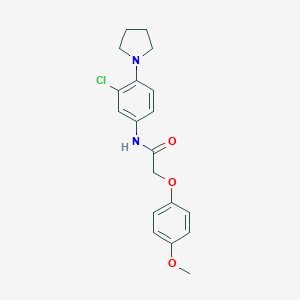
4-propoxy-N-(5-quinolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-(5-quinolinyl)benzamide, also known as PQB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PQB belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-propoxy-N-(5-quinolinyl)benzamide is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 4-propoxy-N-(5-quinolinyl)benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-propoxy-N-(5-quinolinyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 4-propoxy-N-(5-quinolinyl)benzamide reduces tumor growth and metastasis in animal models. Additionally, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and improving oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential therapeutic properties in various fields of scientific research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments is its potential toxicity, which requires careful consideration and evaluation.
Zukünftige Richtungen
There are several future directions for the study of 4-propoxy-N-(5-quinolinyl)benzamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of 4-propoxy-N-(5-quinolinyl)benzamide and evaluating its toxicity in greater detail.
Conclusion:
In conclusion, 4-propoxy-N-(5-quinolinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. 4-propoxy-N-(5-quinolinyl)benzamide has been studied for its effects in cancer, inflammation, and neurodegenerative diseases, and has been found to possess anti-proliferative, anti-inflammatory, and neuroprotective properties. While there are advantages to using 4-propoxy-N-(5-quinolinyl)benzamide in lab experiments, its potential toxicity requires careful consideration. Future studies could focus on further investigating its therapeutic properties, mechanism of action, and toxicity.
Synthesemethoden
The synthesis of 4-propoxy-N-(5-quinolinyl)benzamide involves the condensation of 4-propoxyaniline with 5-chloroquinoline-8-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the intermediate with benzoyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-(5-quinolinyl)benzamide has been studied for its potential therapeutic properties in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 4-propoxy-N-(5-quinolinyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-propoxy-N-(5-quinolinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-propoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-23-15-10-8-14(9-11-15)19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |
InChI-Schlüssel |
HCKXLIWWYCFXMZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)


![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)